molecular formula C8H9N3 B1300731 1-methyl-1H-indazol-6-amine CAS No. 74728-65-7

1-methyl-1H-indazol-6-amine

Cat. No. B1300731
CAS RN: 74728-65-7
M. Wt: 147.18 g/mol
InChI Key: YTKNUPJYGSOVLV-UHFFFAOYSA-N
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Description

The compound 1-methyl-1H-indazol-6-amine is a derivative of the 1H-indazole class, which is a heterocyclic compound that has been extensively studied due to its relevance in medicinal chemistry and material science. The indazole nucleus is a fused structure combining a pyrazole ring and a benzene ring, which can be functionalized to yield a variety of biologically active compounds.

Synthesis Analysis

The synthesis of 1H-indazoles, including derivatives like 1-methyl-1H-indazol-6-amine, can be achieved through various methods. A practical, metal-free synthesis approach has been developed, which is mild and affords the desired compounds in good to excellent yields. This method involves the selective activation of o-aminobenzoximes in the presence of methanesulfonyl chloride and triethylamine at low temperatures, which is amenable to scale-up .

Molecular Structure Analysis

While the specific molecular structure of 1-methyl-1H-indazol-6-amine is not detailed in the provided papers, related compounds such as 1H-1,2,3-triazol-4-yl and pyrimidin-2-amine derivatives have been structurally characterized. These compounds exhibit intramolecular hydrogen bonding and form supramolecular networks through intermolecular interactions. The molecular geometry and electronic structure properties of these compounds have been studied using density functional theory (DFT) calculations, which provide insights into their reactivity and potential biological activity .

Chemical Reactions Analysis

The chemical reactivity of indazole derivatives can be inferred from studies on similar compounds. For instance, the interaction between triazines and triazol-3-amines has been explored, leading to the synthesis of functionalized pyridines. These reactions proceed without significant transformation of certain substituent groups, such as the methylsulfanyl group, as evidenced by NMR and X-ray crystallography data .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-1H-indazol-6-amine can be related to those of similar heterocyclic compounds. For example, the photophysical properties of triazol-3-amines have been investigated, revealing fluorescence and aggregation-induced emission (AIE) characteristics . Additionally, the thermal properties and stability of these compounds can be assessed through DFT studies and experimental techniques such as NMR spectroscopy .

Scientific Research Applications

Antitumor Activities

1-methyl-1H-indazol-6-amine derivatives have shown significant promise in antitumor activities. Novel derivatives synthesized through various chemical reactions demonstrated observable antitumor effects in preliminary bioassays. This highlights the potential of 1-methyl-1H-indazol-6-amine in the development of anticancer drugs (Chu De-qing, 2011).

Synthesis and Transformations

The compound plays a crucial role in the synthesis and transformation of various chemical structures. For instance, its condensation with furoyl chloride led to the creation of N-(1-methylindazol-6-yl)furan-2-carboxamide, a precursor to other complex compounds with potential biological activities (M. M. El’chaninov et al., 2018).

Development of Molecular Probes

1-methyl-1H-indazol-6-amine is used in the synthesis of molecular emissive probes. These probes are essential in various fields such as biology, catalysis, and medicinal chemistry, showcasing the compound's versatility in scientific research (Cristina Núñez et al., 2012).

Novel Heterocyclic Structures

1-methyl-1H-indazol-6-amine aids in the combinatorial synthesis of novel heterocyclic structures. These synthesized structures have applications in medicinal chemistry, potentially leading to the development of new therapeutic agents (C. Li et al., 2013).

Plant-Growth Regulatory Activities

Research has indicated that derivatives of 1-methyl-1H-indazol-6-amine exhibit plant-growth regulatory activities. This finding could be significant in agricultural sciences and plant biology (Xue Qin et al., 2010).

Corrosion Inhibition

1-methyl-1H-indazol-6-amine derivatives have been studied for their potential in corrosion inhibition, particularly for metals like copper. This application is crucial in materials science and engineering (Yujie Qiang et al., 2018).

Future Directions

Indazole-containing derivatives, including 1-methyl-1H-indazol-6-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new methods for the synthesis of indazole derivatives and exploring their potential biological activities .

properties

IUPAC Name

1-methylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKNUPJYGSOVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357028
Record name 1-methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indazol-6-amine

CAS RN

74728-65-7
Record name 1-Methyl-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74728-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazol-6-amine
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Synthesis routes and methods

Procedure details

To a solution of 1-methyl-6-nitro-1H-indazole (1.2 g, 0.7 mmol) in EtOH (50 ml) and THF (15 ml) was added PtO2 (125 mg) at 26° C. The mixture was stirred for 1.5 h at 26° C. under a H2 atmosphere at 30 Psi. Once the reaction was complete by TLC analysis, the mixture was filtered and the filtrate concentrated to give the target crude product as a white solid which was used in the next step without further purification (1.0 g, Yield 90%). LCMS (m/z): 148.1 (M+1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
F Cunningham, J Esquivias… - ACS Infectious …, 2020 - ACS Publications
In the course of optimizing a novel indazole sulfonamide series that inhibits β-ketoacyl-ACP synthase (KasA) of Mycobacterium tuberculosis, a mutagenic aniline metabolite was …
Number of citations: 13 pubs.acs.org
S Wang, JT Shi, XR Wang, HX Mu, XT Wang, KY Xu… - Bioorganic …, 2023 - Elsevier
The PI3K/AKT/mTOR signaling pathway is one of the most common abnormal activation pathways in tumor cells, and has associated with multiple functions such as tumor cell growth, …
Number of citations: 3 www.sciencedirect.com
NC Martin - 2016 - theses.ncl.ac.uk
Extracellular signal-regulated kinase 5 (ERK5) is a member of the mitogen activated protein kinase (MAPK) family responsible for activating a number of transcription factors in the cell …
Number of citations: 4 theses.ncl.ac.uk
P Kumar, GC Capodagli, D Awasthi, R Shrestha… - MBio, 2018 - Am Soc Microbiol
… The crude material was purified by flash chromatography on a silica gel to obtain 1-methyl-1H-indazol-6-amine (4a) as a light pink solid (1.61 g, 77% yield) as follows: 1 H NMR (500 …
Number of citations: 38 journals.asm.org
A Kumar, BB Karkara, G Panda - Chemical Biology & Drug …, 2021 - Wiley Online Library
… 1-Methyl-6-nitro-1H-indazole 1 was reduced to 1-methyl-1H-indazol-6-amine 2 in the presence of Pd/C and H 2 in ethanol solvent. Finally, 1-methyl-1H-indazol-6-amine 2 was reacted …
Number of citations: 5 onlinelibrary.wiley.com
S Wagner-Griffin, M Abe, RI Benhamou… - Journal of medicinal …, 2021 - ACS Publications
… general synthetic procedure 1 using 2,4-dichloroquinazoline (93.3 mg, 0.469 mmol) in step 1 (obtained monochloro intermediate; 105.0 mg, 94%) and 1-methyl-1H-indazol-6-amine (…
Number of citations: 13 pubs.acs.org
Y Dong, K Li, Z Xu, H Ma, J Zheng, Z Hu, S He… - Bioorganic & Medicinal …, 2015 - Elsevier
The Wnt signaling pathway is a pivotal developmental pathway. It operates through control of cellular functions such as proliferation, differentiation, migration and polarity. Aberrant Wnt …
Number of citations: 17 www.sciencedirect.com
Y Lin, X Yang, W Pan, Y Rao - Organic letters, 2016 - ACS Publications
… The only exception was 1-methyl-1H-indazol-6-amine, which furnished both regioisomers with 4o-1 as the major product. To further prove the effectiveness and practicality of this new …
Number of citations: 20 pubs.acs.org

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